molecular formula C22H15NO B569228 N-benzo[a]pyren-4-ylacetamide CAS No. 113668-45-4

N-benzo[a]pyren-4-ylacetamide

Cat. No.: B569228
CAS No.: 113668-45-4
M. Wt: 309.368
InChI Key: KJJARBIDMUUNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzo[a]pyren-4-ylacetamide (CAS 82507-24-2), also known as 4-N,N-diacetylaminobenzo(a)pyrene, is a specialized research chemical with a molecular formula of C24H17NO2 and a molecular weight of 351.4 g/mol . This compound is structurally related to Benzo[a]pyrene (BaP), a well-characterized polycyclic aromatic hydrocarbon (PAH) and Group 1 carcinogen that is formed from the incomplete combustion of organic matter and is found in sources like tobacco smoke, coal tar, and grilled meats . As a derivative, this compound is a valuable tool for investigating the toxicological mechanisms of BaP, which is known to induce oxidative stress by generating reactive oxygen species (ROS) and disturbing the activity of antioxidant enzymes . Research utilizing this compound can elucidate key metabolic pathways, such as the bioactivation of BaP by cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) into highly reactive diol epoxide metabolites, like Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which form mutagenic DNA adducts and are the ultimate carcinogens responsible for BaP's tumorigenic effects . Furthermore, it enables the study of BaP's role in activating the aryl hydrocarbon receptor (AhR) pathway, which upon binding, translocates to the nucleus and regulates the expression of genes involved in xenobiotic metabolism, lipid homeostasis, and the induction of inflammatory factors such as NF-κB, MCP-1, and TNF-α . Primary research applications for this compound include serving as a standard or intermediate in studies focused on environmental toxicology, cancer research, metabolic profiling, and the molecular mechanisms of carcinogenesis and inflammation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113668-45-4

Molecular Formula

C22H15NO

Molecular Weight

309.368

IUPAC Name

N-benzo[a]pyren-4-ylacetamide

InChI

InChI=1S/C22H15NO/c1-13(24)23-20-12-16-11-15-5-2-3-7-17(15)18-10-9-14-6-4-8-19(20)21(14)22(16)18/h2-12H,1H3,(H,23,24)

InChI Key

KJJARBIDMUUNDM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4

Synonyms

N-[Benzo[a]pyren-4-yl]acetamide

Origin of Product

United States

The Significance of Polycyclic Aromatic Hydrocarbon Derivatives in Chemical Biology

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and tobacco. wikipedia.org While PAHs themselves can be toxic, their derivatives, formed through atmospheric chemical reactions or metabolic processes in living organisms, often exhibit distinct and potent biological activities. jst.go.jpnih.gov

The study of PAH derivatives is a cornerstone of chemical biology and toxicology for several reasons:

Metabolic Activation: Many PAHs are not directly carcinogenic but require metabolic activation within the body to exert their harmful effects. mdpi.com Enzymes, particularly from the cytochrome P450 family, transform these inert compounds into highly reactive metabolites, such as epoxides and diols. mdpi.com These reactive intermediates can then bind to cellular macromolecules like DNA, forming adducts that can lead to mutations and initiate the carcinogenic process. wikipedia.orgmdpi.com

Structure-Toxicity Relationships: The specific structure of a PAH derivative significantly influences its toxicity. jst.go.jpnih.gov Minor changes in the position or nature of a substituent group can dramatically alter a compound's carcinogenic potential. By studying a wide array of derivatives, researchers can establish structure-activity relationships (SARs), which are crucial for predicting the toxicity of uncharacterized PAHs and for understanding the fundamental mechanisms of chemical carcinogenesis. nih.gov

Diverse Biological Effects: Beyond carcinogenicity, PAH derivatives have been shown to possess a range of other toxic effects, including estrogenic or antiestrogenic activities and the induction of oxidative stress. jst.go.jpnih.gov This highlights the multifaceted ways in which these compounds can disrupt normal cellular processes.

The Rationale for Investigating N Benzo a Pyren 4 Ylacetamide As a Model Compound in Mechanistic Toxicology

N-benzo[a]pyren-4-ylacetamide has emerged as a valuable model compound for investigating the intricate mechanisms of chemical carcinogenesis. Its utility stems from its close structural relationship to benzo[a]pyrene (B130552), one of the most well-studied and potent carcinogenic PAHs. regulations.gov

The parent compound, benzo[a]pyrene, is known to be metabolically activated to form highly reactive diol epoxides, which are the ultimate carcinogenic species that bind to DNA. mdpi.com The study of this compound allows researchers to explore how the addition of an acetamide (B32628) group at the 4-position of the benzo[a]pyrene ring system influences its metabolic fate and biological activity.

Key areas of investigation using this compound include:

Metabolic Pathways: Researchers study how the acetamide group alters the metabolic profile of the parent PAH. This includes identifying the specific enzymes involved in its metabolism and characterizing the resulting metabolites.

DNA Adduct Formation: A primary focus is to determine the nature and extent of DNA adducts formed by the reactive metabolites of this compound. nih.gov The specific sites on the DNA where these adducts form and their structural characteristics are critical determinants of their mutagenic potential.

Mutagenicity and Carcinogenicity: By comparing the mutagenic and carcinogenic potencies of this compound with that of benzo[a]pyrene and other derivatives, scientists can gain insights into the structural features that drive carcinogenicity.

The use of model compounds like this compound is essential for dissecting the complex, multi-step process of chemical carcinogenesis. It allows for controlled experiments that can elucidate the specific molecular events that link chemical exposure to the development of cancer.

Overview of Research Directions for the Chemical Compound

Phase I Biotransformation Pathways

The initial metabolic handling of this compound involves several key enzymatic systems designed to process xenobiotics. These Phase I pathways introduce or expose functional groups, typically preparing the molecule for subsequent Phase II conjugation and excretion. However, these same reactions can also lead to the formation of highly reactive, toxic metabolites—a process known as bioactivation.

Cytochrome P450-Mediated Oxidation Mechanisms

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of PAHs and their derivatives. nih.gov These enzymes catalyze the oxidation of this compound, leading to a variety of products. Research on the closely related compound, 4-(N,N-diacetylamino)benzo[a]pyrene, following incubation with rat liver microsomes, has identified several key metabolites. The metabolic process includes the formation of phenols, hydroquinones, and trans-dihydrodiols. nih.gov

A significant finding is that the N,N-diacetylamino group at the 4-position of the benzo[a]pyrene (B130552) ring appears to inhibit metabolism at the peri position (3-carbon) and other remote positions (6-, 7-, and 8-carbons) when compared to the metabolism of the parent compound, benzo[a]pyrene. nih.gov Furthermore, the metabolism involves microsomal deacetylase activity, which converts the diacetyl derivative to 4-(N-acetylamino)benzo[a]pyrene, indicating that deacetylation is a key step in its biotransformation. nih.gov

Table 1: Identified Metabolites of 4-(N,N-diacetylamino)benzo[a]pyrene in Rat Liver Microsomes

Parent Compound Metabolite
4-(N,N-diacetylamino)benzo[a]pyrene 9-phenol of 4-(N,N-diacetylamino)benzo[a]pyrene
1,9-hydroquinone of 4-(N,N-diacetylamino)benzo[a]pyrene
trans-9,10-dihydrodiol of 4-(N,N-diacetylamino)benzo[a]pyrene
4-(N-acetylamino)benzo[a]pyrene
5-phenol of 4-(N-acetylamino)benzo[a]pyrene
5,9-hydroquinone of 4-(N-acetylamino)benzo[a]pyrene
trans-9,10-dihydrodiol of 4-(N-acetylamino)benzo[a]pyrene

Data sourced from research on the microsomal metabolism of the related diacetyl derivative. nih.gov

While studies specifically delineating the CYP isoform profile for this compound are limited, extensive research on its parent compound, benzo[a]pyrene (B[a]P), provides a strong predictive model. For B[a]P, CYP1A1 and CYP1B1 are the principal enzymes responsible for its activation, particularly in the formation of precursor metabolites like BaP-7,8-dihydrodiol. nih.govmdpi.com Other isoforms, such as CYP2C19 and CYP3A4, also contribute to a lesser extent to the formation of various metabolites, including BaP-9-ol and the detoxified product BaP-3-ol. nih.gov Given the shared PAH core, it is highly probable that CYP1A1 and CYP1B1 are also the primary catalysts in the oxidative metabolism and bioactivation of this compound.

Polycyclic aromatic hydrocarbons are well-documented inducers of the very enzymes that metabolize them. Benzo[a]pyrene is known to cause a significant increase in the expression of CYP1A1 and CYP1B1 genes. mdpi.comnih.gov This induction is a key component of the adaptive response to chemical exposure. wikipedia.org By increasing the population of metabolizing enzymes, the organism can enhance the clearance of the xenobiotic. However, this induction can also paradoxically increase the rate of formation of toxic and carcinogenic metabolites. wikipedia.org As a derivative of B[a]P, this compound is expected to possess similar enzyme-inducing properties.

The induction of CYP1 family enzymes by PAHs is mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. wikipedia.orgscience.gov In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins. wikipedia.org Upon binding a ligand, such as B[a]P, the receptor complex translocates into the nucleus. wikipedia.org Inside the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT). wikipedia.org This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, initiating the transcription of enzymes like CYP1A1 and CYP1B1. mdpi.comnih.gov This signaling pathway is the fundamental mechanism by which this compound likely regulates the expression of its own metabolizing enzymes.

Induction of Xenobiotic-Metabolizing Enzymes by the Chemical Compound

Epoxide Hydrolase-Mediated Hydrolysis Pathways

Following the oxidation of the PAH ring by CYP enzymes to form reactive epoxides, epoxide hydrolases (EHs) play a critical role. wikipedia.org These enzymes catalyze the hydrolysis of the epoxide ring, adding a water molecule to form a corresponding trans-dihydrodiol. wikipedia.orgrcsb.org Microsomal epoxide hydrolase (mEH) is particularly important in the metabolism of xenobiotic epoxides. nih.gov The identification of trans-9,10-dihydrodiol metabolites from the related compound 4-(N,N-diacetylamino)benzo[a]pyrene provides strong evidence for the involvement of epoxide hydrolase in the metabolic pathway of this compound. nih.gov This step is crucial as the resulting dihydrodiols can be detoxified or, in some cases, serve as substrates for further bioactivation.

Aldo-Keto Reductase-Mediated Redox Cycling and Quinone Formation

An alternative bioactivation pathway for PAHs that bypasses the diol-epoxide route involves the aldo-keto reductase (AKR) superfamily. nih.govresearchgate.net In this pathway, PAH trans-dihydrodiols, formed by the sequential action of CYP and EH enzymes, are oxidized by AKRs to produce catechols. nih.gov These catechols can then auto-oxidize to form electrophilic and redox-active o-quinones. nih.gov In humans, several AKR isoforms, including AKR1A1 and members of the AKR1C subfamily (AKR1C1-AKR1C4), are implicated in this activation pathway for benzo[a]pyrene. nih.govfrontiersin.orguniprot.org The resulting o-quinones can cause oxidative DNA damage through the generation of reactive oxygen species (ROS) during redox cycling. nih.gov While not yet demonstrated specifically for this compound, this AKR-mediated pathway represents a significant mechanism for the bioactivation of its parent PAH and is a probable metabolic route. researchgate.netnih.gov

Table 2: Key Enzymes in the Metabolic Transformation of this compound

Enzyme Family Specific Enzyme(s) Primary Role in Metabolism
Cytochrome P450 CYP1A1, CYP1B1 (predicted) Initial oxidation of the aromatic ring, formation of epoxides and phenols. nih.gov
Deacetylase Microsomal Deacetylase Removal of acetyl group(s) from the amine substituent. nih.gov
Epoxide Hydrolase Microsomal Epoxide Hydrolase (mEH) Hydrolysis of reactive epoxides to form trans-dihydrodiols. nih.govwikipedia.org
Aldo-Keto Reductase AKR1A1, AKR1C1-AKR1C4 (predicted) Oxidation of dihydrodiols to catechols, leading to o-quinone formation and redox cycling. nih.govnih.gov

Formation of Reactive Intermediates, including Diol Epoxides and Radical Cations

The bioactivation of benzo[a]pyrene (B[a]P), the parent compound of this compound, is a well-studied process that provides a framework for understanding the formation of reactive intermediates from its derivatives. The two primary mechanisms are the diol epoxide pathway and the radical-cation pathway. nih.govmdpi.com

The diol epoxide pathway involves a sequence of enzymatic reactions. nih.govnih.gov Initially, cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, oxidize B[a]P to form an epoxide. nih.govmdpi.com This is followed by hydration by epoxide hydrolase to yield a trans-dihydrodiol. nih.gov A subsequent epoxidation by CYP enzymes at the bay region produces the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govnih.govresearchgate.netresearchgate.net BPDE is highly reactive and can form stable covalent adducts with DNA, leading to mutations and potentially initiating cancer. researchgate.netresearchgate.netbiosynth.comresearchgate.net There are four stereoisomers of BPDE, with (+)-anti-BPDE being a significant activated form. researchgate.netnih.govresearchgate.net

The radical-cation pathway represents an alternative mechanism of bioactivation. nih.gov One-electron oxidation of B[a]P, catalyzed by CYP enzymes or peroxidases, generates a radical cation. nih.govnih.gov This reactive species can also bind to DNA, forming unstable adducts that can lead to apurinic sites and subsequent mutations. nih.govmdpi.com While the amide group in this compound might influence the electronic properties and the preferred sites of metabolism, the fundamental pathways involving diol epoxides and radical cations are likely to be relevant. researchgate.net

Phase II Conjugation and Detoxification Pathways

Phase II metabolism plays a crucial role in detoxifying the reactive intermediates formed during Phase I. These conjugation reactions increase the water solubility of the metabolites, facilitating their elimination from the body. mdpi.com

Glucuronidation Mechanisms

Glucuronidation is a major Phase II detoxification pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate. mdpi.comresearchgate.net Phenolic metabolites of B[a]P and its derivatives can undergo glucuronidation, rendering them more water-soluble and readily excretable. nih.govmdpi.com Studies on B[a]P-7,8-dihydrodiol have shown that it can be a substrate for glucuronidation in liver microsomes from various species, including humans. osti.gov This process competes with the further oxidation that leads to the formation of diol epoxides, thus representing a critical detoxification step. osti.gov

Sulfation Pathways

Sulfation is another important Phase II conjugation reaction catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. mdpi.com Similar to glucuronidation, sulfation increases the polarity of the metabolites, aiding in their excretion. mdpi.com While less is specifically documented for this compound, phenolic metabolites of B[a]P are known to be substrates for sulfation.

Glutathione (B108866) Conjugation Mediated by Glutathione S-Transferases (GSTs)

Glutathione (GSH) conjugation, catalyzed by glutathione S-transferases (GSTs), is a key detoxification mechanism for electrophilic compounds, including the reactive intermediates of B[a]P. nih.govnih.gov GSTs facilitate the reaction of the nucleophilic thiol group of GSH with electrophilic sites on the metabolites, such as the epoxide ring of BPDE. nih.govwashington.edu This conjugation effectively neutralizes the reactivity of these intermediates. Various GST isoenzymes exhibit different catalytic efficiencies towards B[a]P metabolites. nih.gov For instance, the glutathione conjugate of (+)-anti-BPDE has been identified, highlighting the role of this pathway in detoxifying the ultimate carcinogen. nih.gov

Role of the Mercapturic Acid Pathway in Metabolite Elimination

The glutathione conjugates formed are not the final excretory products but are further metabolized through the mercapturic acid pathway. nih.govtandfonline.com This pathway involves the sequential enzymatic cleavage of the glutamyl and glycinyl residues from the glutathione conjugate, followed by N-acetylation of the remaining cysteine conjugate to form a mercapturic acid. nih.govtandfonline.com These N-acetylcysteine conjugates are water-soluble and are readily eliminated in the urine. tandfonline.com The analysis of mercapturic acid derivatives in urine can serve as a biomarker for exposure to the parent compound. nih.govnih.gov

Interplay between Phase I and Phase II Metabolism in Bioactivation/Detoxification Balance

The ultimate carcinogenic potential of this compound is determined by the delicate balance between Phase I bioactivation and Phase II detoxification. mdpi.comnih.gov The induction or inhibition of specific enzymes in either phase can significantly alter this balance.

For example, the induction of CYP1A1 and CYP1B1 can increase the rate of formation of reactive diol epoxides, thereby enhancing the carcinogenic risk. nih.gov Conversely, the induction of Phase II enzymes such as GSTs and UGTs can increase the rate of detoxification, affording protection against carcinogenesis. nih.gov The expression of these enzymes can be regulated by nuclear receptors like the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR). nih.govscience.govresearchgate.net

The interplay is further complicated by the fact that some Phase II reactions can, under certain circumstances, lead to bioactivation. However, for B[a]P and its derivatives, the primary role of Phase II metabolism is detoxification. mdpi.com The relative rates of the competing metabolic pathways—epoxidation versus conjugation—are therefore critical. If the rate of detoxification via glucuronidation or glutathione conjugation is high, the concentration of the reactive diol epoxides will be low, and vice versa. osti.gov This intricate interplay underscores the complexity of predicting the metabolic fate and carcinogenic activity of this compound.

Genetic Polymorphisms Influencing Metabolic Enzyme Activity and Susceptibility

The metabolic fate of this compound, and consequently an individual's susceptibility to its potential toxic and carcinogenic effects, is significantly influenced by genetic polymorphisms in key drug-metabolizing enzymes. These genetic variations can alter the expression levels and functional activity of enzymes responsible for both the bioactivation and detoxification of this compound and its parent molecules. Interspecies and inter-individual differences in enzyme activity are well-documented, highlighting the importance of genetic makeup in determining metabolic outcomes. researchgate.net

The primary enzyme families implicated in the metabolism of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene and their derivatives include Cytochrome P450 (CYP), N-acetyltransferases (NATs), Glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and Sulfotransferases (SULTs). nih.govbiotech-asia.orgnih.govnih.gov Polymorphisms within the genes encoding these enzymes can lead to varied metabolic phenotypes, categorizing individuals as, for example, poor, intermediate, or extensive metabolizers, which in turn modulates their risk profile upon exposure. genecards.orgclinexprheumatol.org

Cytochrome P450 (CYP) Family

The CYP superfamily, particularly the CYP1A subfamily, plays a pivotal role in the initial oxidative metabolism (Phase I) of PAHs, a critical step in their bioactivation to carcinogenic intermediates. nih.govmdpi.com

CYP1A1: This enzyme is crucial for metabolizing planar aromatic compounds. nih.gov Several polymorphisms in the CYP1A1 gene have been identified that alter its catalytic activity. The CYP1A1 I462V (rs1048943) polymorphism, for instance, results in an enzyme with increased hydrophobicity and has been shown to have a two-fold increase in catalytic activity, potentially leading to higher production of reactive metabolites from substrates like benzo[a]pyrene. nih.govmdpi.com Another variant, CYP1A1 T461N (rs1799814), has also been studied in relation to carcinogen metabolism. nih.gov The rs4646421 polymorphism has been linked to altered immune profiles in children exposed to benzo[a]pyrene, suggesting that carriers of certain genotypes may have a hereditary predisposition to immune dysregulation following exposure. archivog.com Given that this compound is a derivative of benzo[a]pyrene, these polymorphisms are expected to influence its subsequent metabolic activation.

N-acetyltransferases (NATs)

N-acetyltransferases are Phase II enzymes that catalyze the transfer of an acetyl group to arylamines and hydrazines. genecards.org The initial formation of this compound from its corresponding amino-precursor is an acetylation step. Furthermore, NATs can participate in the bioactivation of N-hydroxy arylamines via O-acetylation.

NAT1 and NAT2: Both NAT1 and NAT2 exhibit significant genetic polymorphism in human populations. louisville.edu For NAT2, these polymorphisms are responsible for the well-characterized N-acetylation polymorphism, which segregates populations into rapid, intermediate, and slow acetylator phenotypes. genecards.org Slow acetylator status, resulting from alleles like NAT25B and NAT26A, is associated with decreased enzyme activity and stability. louisville.edunih.gov Conversely, the NAT24 haplotype is considered a rapid acetylator. nih.gov The rate of N-acetylation can significantly impact the balance between detoxification and activation. For related aromatic amines like benzidine, N-acetylation is a bioactivation step, and studies show that different NAT1 alleles, such as NAT114B, can lead to higher levels of DNA damage compared to the reference NAT1*4 allele. nih.gov Therefore, an individual's NAT genotype likely influences not only the formation of this compound but also its potential subsequent activation and toxicity.

Glutathione S-transferases (GSTs)

GSTs are a critical family of Phase II detoxification enzymes that protect cells from oxidative stress and electrophilic carcinogens by catalyzing their conjugation with reduced glutathione. biotech-asia.org

GSTM1 and GSTT1: Common polymorphisms in the GSTM1 and GSTT1 genes involve complete gene deletions, known as "null" genotypes (GSTM10 and GSTT10). biotech-asia.orgpor-journal.com Individuals homozygous for these null genotypes lack any functional enzyme activity. scielo.br This enzymatic deficiency impairs the detoxification of reactive intermediates, such as epoxides formed during the CYP-mediated metabolism of PAHs. por-journal.com Consequently, individuals with GSTM1 or GSTT1 null genotypes may experience greater vulnerability to the DNA-damaging effects of reactive metabolites derived from this compound, potentially increasing their susceptibility to cancer. biotech-asia.orgpor-journal.com

Other Metabolic Enzymes

UDP-Glucuronosyltransferases (UGTs): UGTs are Phase II enzymes that conjugate a wide variety of xenobiotics and endogenous compounds with glucuronic acid, facilitating their elimination. nih.gov Genetic polymorphisms have been identified in several UGT genes, including UGT1A1, UGT1A6, and UGT1A7. nih.gov While the functional significance for many of these is still under investigation, variations in UGT activity could alter the clearance rate of hydroxylated metabolites of this compound, thereby modulating their systemic exposure and potential toxicity. nih.gov

Sulfotransferases (SULTs): SULTs catalyze the sulfonation of various substrates, a process that is generally considered a detoxification pathway. However, for certain compounds, sulfonation can also lead to the formation of unstable, reactive esters that can bind to DNA. Genetic polymorphisms in SULT genes are an emerging area of study with potential physiological and pharmacological implications. nih.gov Variations in SULT activity could influence the metabolic fate of phenolic metabolites of this compound, thus affecting individual susceptibility.

Interactive Data Table: Genetic Polymorphisms and Potential Impact on this compound Metabolism

Gene/EnzymeCommon Polymorphisms/AllelesEffect on Enzyme FunctionPotential Implication for this compound Metabolism/Susceptibility
CYP1A1 I462V (rs1048943)Increased catalytic activity nih.govmdpi.comPotentially enhanced bioactivation to reactive intermediates.
rs4646421Associated with altered immune response to benzo[a]pyrene archivog.comMay indicate hereditary predisposition to immune effects.
NAT2 NAT25, NAT26, NAT27 allelesDecreased enzyme activity ("Slow Acetylator") louisville.edufrontiersin.orgAltered rate of formation and detoxification, potentially increasing risk.
NAT24 alleleNormal/rapid enzyme activity ("Rapid Acetylator") louisville.edunih.govEfficient acetylation, which could be either a detoxification or activation step.
NAT1 NAT114BAltered substrate affinity and higher genotoxicity for some arylamines nih.govPotential for increased DNA damage from metabolites compared to reference alleles.
GSTM1 GSTM10 (null genotype)Complete loss of enzyme function biotech-asia.orgscielo.brImpaired detoxification of reactive epoxide metabolites, increasing risk.
GSTT1 GSTT1*0 (null genotype)Complete loss of enzyme function biotech-asia.orgpor-journal.comImpaired detoxification of reactive epoxide metabolites, increasing risk.
UGTs Polymorphisms in UGT1A1, UGT1A6, UGT1A7Altered glucuronidation activity nih.govModified clearance and systemic exposure of hydroxylated metabolites.

Mechanisms of Covalent DNA Adduct Formation

The formation of DNA adducts by benzo[a]pyrene-like compounds is not a direct process. The parent compound must first undergo metabolic activation, primarily by Cytochrome P450 (CYP) enzymes, to be converted into chemically reactive electrophiles. nih.govresearchgate.net For benzo[a]pyrene, the most well-studied pathway involves its conversion to benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). nih.govresearchgate.net This highly reactive epoxide can then attack nucleophilic sites on DNA bases, leading to the formation of a stable covalent bond. researchgate.net

Beyond the well-established diol-epoxide pathway, other activation mechanisms can also lead to DNA damage. These include the formation of a radical-cation via one-electron oxidation and the formation of quinone metabolites, which can also react with DNA. researchgate.net The induction of CYP1A1 and other enzymes can increase the rate of metabolic activation, leading to higher levels of DNA adduct formation. nih.gov

Stereochemical Aspects of Adduct Formation

The metabolic activation of benzo[a]pyrene produces different stereoisomers of BPDE, which have distinct three-dimensional structures. The reaction of these isomers with DNA results in adducts with different stereochemistry, which significantly influences their biological effects. For instance, the reaction of (+)-anti-BPDE, a tumorigenic metabolite, with the exocyclic amino group of guanine (B1146940) forms the (+)-trans-anti-[BP]-N²-dG adduct. nih.gov In contrast, the non-tumorigenic (-)-anti-BPDE forms the (-)-trans-anti-[BP]-N²-dG adduct. nih.gov

This stereochemistry dictates the adduct's conformation within the DNA helix. The (+)-trans adduct tends to position the bulky benzo[a]pyrenyl ring in the DNA minor groove. nih.govnih.gov Conversely, the (-)-trans adduct is more likely to adopt a conformation where the pyrenyl ring is stacked with the DNA bases (intercalated). nih.govnih.gov These conformational differences have profound implications for how the adducts are recognized by DNA repair enzymes and how they interfere with the function of DNA and RNA polymerases. nih.govnih.govnih.gov

Nucleotide Specificity and Site Preference of Adduction

Metabolites of benzo[a]pyrene show a preference for reacting with specific nucleotides and at specific atomic positions within those bases. The most common target for the carcinogenic metabolite BPDE is the exocyclic N² position of guanine (G). nih.govresearchgate.netnih.gov However, reactions at other sites are also significant.

Studies have identified adducts at various nucleophilic sites on both guanine and adenine. researchgate.netwikipedia.orgnih.gov One-electron oxidation pathways can lead to the formation of adducts at the C8 and N7 positions of guanine, as well as the N7 position of adenine. nih.gov The formation of these adducts, particularly those at the N7 position of purines, can weaken the glycosidic bond that links the base to the sugar-phosphate backbone of DNA. nih.gov

The table below summarizes the primary sites of DNA adduction by benzo[a]pyrene metabolites.

Target NucleotidePosition of AttackResulting Adduct TypeMetabolic PathwayCitation
GuanineStable Adduct (e.g., BPDE-N²-dG)Diol-Epoxide nih.govnih.gov
GuanineN7Depurinating AdductOne-Electron Oxidation researchgate.netnih.gov
GuanineC8Depurinating AdductOne-Electron Oxidation nih.gov
AdenineN7Depurinating AdductOne-Electron Oxidation researchgate.netnih.gov

Formation of Stable vs. Depurinating DNA Adducts

DNA adducts formed by benzo[a]pyrene metabolites can be broadly categorized as either stable or depurinating.

Stable Adducts : These are adducts where the carcinogen remains covalently attached to the DNA base without breaking the bond between the base and the deoxyribose sugar. The most prominent example is the BPDE-10-N²dG adduct, formed via the diol-epoxide pathway. nih.gov These stable, bulky lesions persist in the genome unless removed by DNA repair systems like Nucleotide Excision Repair (NER). nih.gov

Depurinating Adducts : These adducts are formed when the carcinogen metabolite attacks positions on the purine (B94841) ring (like N7 of guanine or adenine) that destabilize the N-glycosidic bond. researchgate.netnih.gov This weakening leads to the spontaneous cleavage of the bond, releasing the modified base from the DNA strand and leaving behind an apurinic (AP) site. Research in mouse skin has shown that these depurinating adducts, such as BP-6-N7Gua and BP-6-N7Ade, can constitute a significant fraction—in some cases the majority—of the total adducts formed shortly after exposure. nih.gov The resulting AP sites are themselves mutagenic lesions if not properly repaired.

Conformational Changes in DNA Induced by Adducts

The covalent attachment of a bulky benzo[a]pyrene metabolite to a DNA base causes significant distortion of the DNA double helix. The precise nature of this conformational change is highly dependent on the adduct's stereochemistry and the local DNA sequence. nih.govnih.govnih.gov

As noted previously, stereoisomers can lead to different adduct orientations. The (+)-trans-BPDE-N²-dG adduct often resides in the minor groove, while the (-)-trans isomer can intercalate between base pairs. nih.govnih.gov Intercalation involves the insertion of the planar aromatic ring system of the carcinogen between the DNA base pairs, causing the helix to unwind and lengthen at that site. researchgate.net These distortions can displace the modified guanine and its complementary cytosine from their normal positions, disrupting the hydrogen bonding that maintains the double helix structure. nih.gov Such structural perturbations are key signals for the cell's DNA repair machinery and are also responsible for the adducts' interference with DNA replication and transcription. nih.govresearchgate.net

Oxidative Stress Induction and Formation of Oxidative DNA Lesions

In addition to forming covalent adducts, the metabolism of benzo[a]pyrene can induce oxidative stress within the cell. mdpi.commdpi.comresearchgate.net This process involves the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. The metabolic cycling of B[a]P and its quinone metabolites can produce superoxide (B77818) anions and other ROS. researchgate.net

An excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage to cellular components, including DNA. A major form of oxidative DNA damage is the formation of 8-oxo-2'-deoxyguanosine (8-OHdG or 8-oxodG), where an oxygen atom is added to the C8 position of guanine. mdpi.comnih.govnih.gov Unlike the bulky adducts formed by covalent binding of a metabolite, 8-OHdG is a smaller lesion, but it is highly mutagenic because it can be misread by DNA polymerases during replication, often leading to G→T transversion mutations. Studies have demonstrated that exposure to B[a]P can significantly increase the levels of 8-OHdG in various tissues, indicating that oxidative damage is a parallel pathway of genotoxicity. mdpi.comnih.govmdpi.com

Impact of DNA Adducts on DNA Replication and Transcription Fidelity

The presence of bulky DNA adducts derived from benzo[a]pyrene metabolites poses a significant obstacle to the cellular machinery responsible for DNA replication and transcription. nih.govresearchgate.netnih.gov

DNA Replication : When a DNA polymerase encounters a bulky adduct on the template strand, its progression can be blocked. nih.govnih.gov This stalling can trigger cellular responses, including the recruitment of specialized translesion synthesis (TLS) polymerases, which are capable of replicating past the lesion. However, TLS polymerases are often error-prone and may insert an incorrect nucleotide opposite the damaged base, leading to a permanent mutation in the daughter strand. nih.gov The stereochemistry of the adduct significantly influences the degree of blockage and the likelihood of mutagenic bypass. nih.gov

Transcription : Similarly, RNA polymerase can be blocked by adducts located on the transcribed strand of a gene. nih.gov This blockage halts the synthesis of messenger RNA (mRNA), preventing the production of the corresponding protein. This phenomenon, known as transcription-coupled repair, can serve as a powerful signal to initiate the removal of the lesion. nih.gov The efficiency of the blockage and its consequences depend on the adduct's stereochemistry and its specific location within the DNA helix (minor groove versus intercalated). nih.gov Adducts on the non-transcribed strand have a less direct impact but can still pause the progression of RNA polymerase. nih.gov

Modulation of DNA Repair Pathways by the Chemical Compound

A note on the available research: Specific studies on the direct modulation of DNA repair pathways by this compound are not extensively available in the public domain. The following sections, therefore, detail the well-documented effects of its parent compound, benzo[a]pyrene (B[a]P), and its ultimate carcinogenic metabolite, benzo[a]pyrene diol epoxide (BPDE), on these critical cellular defense mechanisms.

The cellular response to DNA damage induced by metabolites of benzo[a]pyrene is complex and involves the modulation of several DNA repair pathways. These pathways are essential for maintaining genomic integrity, and their alteration can significantly impact cell fate, potentially leading to mutations and carcinogenesis. Research has shown that metabolites of B[a]P can both induce and suppress various DNA repair mechanisms, including Nucleotide Excision Repair (NER), Mismatch Repair (MMR), and Homologous Recombination (HR).

Exposure to B[a]P and its reactive metabolite BPDE triggers a DNA damage response that can lead to the transcriptional repression of key genes in the MMR and HR pathways. researchgate.netnih.govoup.com Studies have shown that B[a]P can cause a downregulation of MMR genes such as MSH2, MSH6, and EXO1, as well as RAD51, a central component of HR. researchgate.netnih.gov This repression is linked to the disruption of E2F1 signaling, a critical transcription factor for these repair genes. researchgate.netnih.gov The mechanism involves both the degradation of the E2F1 protein and the downregulation of its mRNA expression. researchgate.netnih.gov This suppression of MMR and HR appears to be an early event in cellular senescence induced by genotoxic stress. researchgate.netnih.gov

Conversely, exposure to BPDE has also been shown to cause an upregulation of certain DNA repair genes. pnas.org This adaptive response can enhance the removal of BPDE-DNA adducts, thereby protecting cells from subsequent exposure. pnas.org The primary pathway responsible for removing bulky DNA adducts formed by BPDE is Nucleotide Excision Repair (NER). pnas.orgwikipedia.org The efficiency of NER in removing BPDE-guanine adducts can be influenced by the local DNA conformation. nih.gov The p53 tumor suppressor protein plays a crucial role in the global genomic repair of BPDE-induced DNA adducts, while transcription-coupled repair of actively transcribed genes appears to be p53-independent. aacrjournals.org

In addition to MMR and HR, B[a]P exposure has been shown to affect DNA double-strand break (DSB) repair pathways. In some in vitro models, B[a]P has been observed to increase the frequency of homologous recombination. nih.govresearchgate.net However, in vivo studies have indicated that B[a]P can also lead to a decrease in the expression of key proteins involved in both HR and non-homologous end joining (NHEJ), such as ATM, Xrcc5, and Xrcc6 in certain tissues. nih.govresearchgate.net

The following table summarizes the research findings on the modulation of DNA repair pathways by benzo[a]pyrene and its metabolites.

Table 1: Research Findings on the Modulation of DNA Repair Pathways by Benzo[a]pyrene (B[a]P) and its Metabolites

Chemical Compound DNA Repair Pathway Affected Genes/Proteins Modulation Effect Experimental Model
Benzo[a]pyrene (B[a]P) Mismatch Repair (MMR) MSH2, MSH6, EXO1 Transcriptional Repression/Downregulation Human breast cancer cells (MCF7)
Benzo[a]pyrene (B[a]P) Homologous Recombination (HR) RAD51 Transcriptional Repression/Downregulation Human breast cancer cells (MCF7)
Benzo[a]pyrene diol epoxide (BPDE) Mismatch Repair (MMR) Not specified Repression Human telomerase-immortalised fibroblasts (VH10tert)
Benzo[a]pyrene diol epoxide (BPDE) Homologous Recombination (HR) Not specified Repression Human telomerase-immortalised fibroblasts (VH10tert)
Benzo[a]pyrene (B[a]P) Homologous Recombination (HR) Not specified Increased Frequency Chinese Hamster Ovary (CHO 3-6) cells
Benzo[a]pyrene (B[a]P) Non-Homologous End Joining (NHEJ) / DSB Repair ATM, Xrcc5, Xrcc6, DNA-PKcs Decreased Expression Mouse tissues (liver, lung)

Mechanistic Insights into Genotoxicity and Carcinogenesis Initiated by N Benzo a Pyren 4 Ylacetamide

Mutagenic Potential and Spectrum of Induced Mutations

The mutagenic potential of benzo[a]pyrene (B130552) compounds stems from their metabolic activation to reactive intermediates that form covalent adducts with DNA. This process can lead to misreplication and the introduction of mutations.

Analysis of Mutations in Proto-oncogenes (e.g., K-RAS) and Tumor Suppressor Genes (e.g., TP53)

Studies on the parent compound, benzo[a]pyrene, have established a clear link between its metabolites and specific mutations in critical cancer-related genes. For instance, the activated metabolite of BaP, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), is known to induce mutations in the TP53 tumor suppressor gene. nih.gov Several codons within the TP53 gene that are mutated by BPDE are recognized as mutational hotspots in lung cancers associated with smoking. nih.gov Research has shown that G to T transversions are a characteristic mutation signature for BaP.

Similarly, mutations in the ras family of proto-oncogenes, such as K-ras and H-ras, have been associated with benzo[a]pyrene exposure. escholarship.orgregulations.gov In mouse models, exposure to BaP has been shown to induce a high frequency of ras gene mutations in resulting tumors. regulations.gov For example, combined exposure to BaP and UVA radiation in mice led to GGA to GAA mutations at codon 12 and GGC to GAC mutations at codon 13 of the H-ras gene. nih.gov While these findings pertain to BaP, the structural similarity suggests that N-benzo[a]pyren-4-ylacetamide, following metabolic activation, could induce a comparable spectrum of mutations in these key oncogenes and tumor suppressor genes.

Table 1: Examples of Benzo[a]pyrene-Associated Gene Mutations

Gene Codon Mutation Type Associated Cancer/Model Reference
TP53 Multiple hotspots G to T transversions Smokers' lung cancer nih.gov
H-ras 12 GGA → GAA Mouse skin tumors (BaP-UVA) nih.gov
H-ras 13 GGC → GAC Mouse skin tumors (BaP-UVA) nih.gov
ras Not specified Point mutations Mouse forestomach and lung tumors regulations.gov

Chromosomal Aberrations and Genome Instability

Exposure to benzo[a]pyrene and its metabolites can lead to significant chromosomal damage, a hallmark of genomic instability and a driving factor in carcinogenesis. In vitro studies using various cell lines, such as Chinese hamster ovary (CHO) and Don cells, have demonstrated that BaP induces a range of chromosomal aberrations. nih.gov These include chromatid and chromosome breaks, gaps, fusions, ring chromosomes, and dicentric chromosomes. nih.gov Furthermore, an increase in polyploidy, a state of having more than the diploid number of chromosomes, has been observed. nih.govfda.gov

Induction of Cellular Stress Responses and DNA Damage Response Pathways

Exposure to benzo[a]pyrene and its metabolites initiates a robust cellular stress response, a key component of which is the activation of DNA damage response (DDR) pathways. mdpi.comnih.gov This response is critical for maintaining genomic integrity upon encountering genotoxic insults. nih.gov As a derivative of B[a]P, this compound is anticipated to trigger similar cellular defense mechanisms.

The genotoxic stress induced by B[a]P metabolites, such as benzo[a]pyrene diol epoxide (BPDE), leads to the formation of DNA adducts, which are primary lesions that activate the DDR. wikipedia.orgplos.org This activation involves a cascade of signaling events orchestrated by sensor proteins that recognize damaged DNA, leading to the recruitment and activation of transducer kinases and effector proteins.

Key pathways and proteins involved in the DDR activated by B[a]P include:

The p53 Pathway : The tumor suppressor protein p53 is a central regulator of the DDR. Following B[a]P-induced DNA damage, p53 is phosphorylated and stabilized, leading to the transcriptional activation of its target genes. mdpi.com This includes the induction of p21, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, and GADD45A (Growth Arrest and DNA Damage-inducible alpha), which also contributes to cell cycle control and DNA repair. mdpi.com

Checkpoint Kinases : The activation of ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinases in response to DNA damage leads to the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2. mdpi.com These kinases play a crucial role in halting cell cycle progression to allow time for DNA repair.

γ-H2AX : One of the earliest events in the DDR is the phosphorylation of the histone variant H2AX at serine 139, creating γ-H2AX. mdpi.com Foci of γ-H2AX form at the sites of DNA double-strand breaks, serving as a platform to recruit other DNA repair and signaling proteins.

Transcriptional Repression of Repair Genes : Paradoxically, prolonged exposure to B[a]P can also lead to the transcriptional repression of key DNA repair genes, such as those involved in mismatch repair (MMR) and homologous recombination (HR), including MSH2, MSH6, and RAD51. nih.govnih.gov This repression is mediated by the abrogation of E2F1 signaling and the activity of the p21-dependent E2F4/DREAM complex, potentially marking an early step towards cellular senescence. nih.gov

Pathway/ProteinRole in B[a]P-Induced DNA Damage ResponseReference
p53Tumor suppressor; activated and stabilized to induce cell cycle arrest and apoptosis. mdpi.com
p21 (CDKN1A)Cyclin-dependent kinase inhibitor; induced by p53 to arrest the cell cycle. mdpi.comnih.gov
Chk2Checkpoint kinase; phosphorylated and activated to halt cell cycle progression. mdpi.com
γ-H2AXPhosphorylated histone H2AX; marks sites of DNA damage and recruits repair factors. mdpi.com
GADD45AStress-inducible protein; involved in cell cycle control and DNA repair. mdpi.com
E2F1/DREAM ComplexTranscription factors; altered function leads to repression of DNA repair genes (e.g., MSH2, RAD51) upon prolonged B[a]P exposure. nih.govnih.gov

Contributions to Inflammatory Signaling Pathways (e.g., TNF-α, NFκB, IL-6, VEGF)

Beyond its direct genotoxic effects, B[a]P is known to promote a pro-inflammatory microenvironment, which is a critical component of its carcinogenic activity. nih.gov This inflammatory response is driven by the activation of specific signaling pathways and the subsequent upregulation of inflammatory mediators. This compound likely contributes to carcinogenesis through similar inflammatory mechanisms.

Exposure to B[a]P has been shown to activate the following key inflammatory pathways:

Aryl Hydrocarbon Receptor (AhR) : B[a]P binds to and activates the AhR, a ligand-activated transcription factor. mdpi.com While primarily known for inducing metabolic enzymes like CYP1A1, AhR activation also triggers the expression of genes involved in inflammation and oxidative stress. mdpi.comnih.gov

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) : This transcription factor is a master regulator of inflammation. B[a]P exposure can lead to the activation of the NF-κB pathway, promoting the expression of pro-inflammatory cytokines. nih.gov

Pro-inflammatory Cytokines and Mediators : The activation of these pathways leads to the increased production and secretion of several key inflammatory molecules:

Tumor Necrosis Factor-alpha (TNF-α) : A potent pro-inflammatory cytokine that plays a central role in initiating and amplifying the inflammatory cascade. nih.gov

Interleukin-6 (IL-6) : A pleiotropic cytokine with both pro-inflammatory and pro-proliferative functions, its upregulation is a hallmark of B[a]P-induced inflammation. nih.gov

Vascular Endothelial Growth Factor (VEGF) : A signaling protein that stimulates angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. B[a]P exposure has been linked to the activation of VEGF. nih.gov

Inflammasome Activation : Recent studies show that B[a]P can induce the expression of NLRP1 and promote prolonged inflammasome signaling in lung epithelial cells. nih.gov The inflammasome is a multi-protein complex that activates inflammatory caspases and processes pro-inflammatory cytokines like IL-1β into their active forms. nih.gov

This B[a]P-induced inflammatory microenvironment can facilitate the migration and invasion of epithelial cells, contributing significantly to the metastatic potential of developing tumors. nih.gov

Signaling MoleculeEffect of B[a]P ExposureReference
TNF-αUpregulated, promoting inflammation. nih.gov
NF-κBActivated, leading to expression of inflammatory genes. nih.gov
IL-6Upregulated, contributing to inflammation and cell proliferation. nih.gov
VEGFActivated, promoting angiogenesis. nih.gov
NLRP1 InflammasomeExpression is increased, leading to sustained inflammation and IL-1β secretion. nih.gov

In Vitro and Ex Vivo Experimental Models for N Benzo a Pyren 4 Ylacetamide Research

Three-Dimensional (3D) Cell Culture Models and Organoids

Application of Human Tissue Organoids in Metabolism and Bioactivation Studies

Any attempt to populate these sections would require extrapolation from data on benzo[a]pyrene (B130552), which would violate the explicit instruction not to introduce information outside the scope of the specified compound.

Subcellular Fraction-Based In Vitro Assays (e.g., Microsomes, S9 fractions)

In vitro research into the metabolism of xenobiotics, such as N-benzo[a]pyren-4-ylacetamide, frequently employs subcellular fractions from tissues like the liver to isolate specific enzymatic activities. nih.gov The two most common preparations are microsomes and S9 fractions, which are derived from tissue homogenates through differential centrifugation. semanticscholar.org

Microsomes are vesicular fragments of the endoplasmic reticulum, isolated by ultracentrifugation of the post-mitochondrial supernatant (the S9 fraction). xenotech.com They are enriched in Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. semanticscholar.org These preparations are instrumental in studying the oxidative metabolism of compounds. For a substance like this compound, microsomal assays would be critical for determining if the compound undergoes further hydroxylation on the polycyclic aromatic hydrocarbon ring, a process well-documented for the parent compound, benzo[a]pyrene (B[a]P). nih.govnih.gov Studies using liver microsomes from various species (e.g., rat, mouse, human) can elucidate species-specific differences in metabolic rates and pathways. nih.gov

The S9 fraction is the supernatant obtained from a 9,000g centrifugation of a tissue homogenate and contains both the microsomal and cytosolic components of the cell. nih.govbioivt.com This means S9 fractions possess a broader range of enzymatic capabilities, including both Phase I (microsomal) and Phase II (cytosolic) enzymes, such as sulfotransferases and certain N-acetyltransferases. semanticscholar.org S9 fractions are particularly valuable in assays that require metabolic activation to assess genotoxicity, such as the Ames test. nih.govnih.gov For this compound, S9 assays could provide a more complete metabolic profile, potentially revealing pathways of deacetylation followed by conjugation or, conversely, ring oxidation followed by conjugation. bioivt.com To investigate Phase II pathways effectively, co-factors like UDPGA (for glucuronidation) and PAPS (for sulfation) must be supplied in the assay mixture. bioivt.com

The selection between microsomes and S9 fractions depends on the research question. While microsomes offer a concentrated source of CYP enzymes ideal for studying Phase I metabolism, S9 fractions provide a more comprehensive, albeit more dilute, enzymatic system that reflects both Phase I and Phase II processes. nih.gov

Table 1: Comparison of Microsomes and S9 Fractions for In Vitro Metabolism Studies

FeatureMicrosomesS9 Fractions
Cellular Origin Vesicular fragments of the endoplasmic reticulum. xenotech.comSupernatant from 9,000g centrifugation, containing both microsomal and cytosolic components. bioivt.com
Enzyme Content Enriched in Phase I enzymes (e.g., Cytochrome P450s, FMOs). semanticscholar.orgxenotech.comContains both Phase I (microsomal) and Phase II (cytosolic) enzymes. semanticscholar.orgbioivt.com
Primary Use Studies of Phase I oxidative metabolism, intrinsic clearance, and enzyme inhibition. nih.govnih.govGenotoxicity assays (e.g., Ames test) requiring metabolic activation, metabolite profiling for Phase I & II. nih.govnih.gov
Cofactor Requirement Requires NADPH regenerating system for CYP activity. nih.govRequires NADPH for Phase I and specific cofactors like UDPGA or PAPS for Phase II studies. bioivt.com
Advantages High concentration of Phase I enzymes. nih.govMore complete metabolic system, representing a wider range of biotransformation reactions. nih.gov
Limitations Lacks cytosolic enzymes, providing an incomplete picture of overall metabolism. nih.govLower concentration of specific enzymes compared to more purified preparations. nih.gov

DNA Interaction Models (e.g., purified DNA, plasmid DNA)

To understand the genotoxic potential of a chemical, it is crucial to assess its ability to interact directly with DNA. In vitro models using purified or plasmid DNA are fundamental tools for this purpose. These models can reveal if a compound or its metabolites can bind to DNA, cause structural changes, or induce strand breaks.

One common approach involves incubating the test compound with purified DNA, typically from calf thymus (CT-DNA). acs.org The interaction can be monitored using spectroscopic techniques. For instance, UV-Visible spectroscopy can detect changes in the DNA absorption spectrum upon binding of the compound, which can be used to calculate binding constants (Kb) that quantify the affinity of the interaction. acs.org The results of such studies can suggest the mode of binding, such as intercalation between base pairs or binding within the minor groove of the DNA helix. acs.org

Another powerful model utilizes plasmid DNA, such as pBR322. researchgate.neticr.ac.uk Plasmids are small, circular DNA molecules that exist in a supercoiled form. When a chemical causes a single-strand or double-strand break in the DNA, the plasmid relaxes into an open circular or linear form, respectively. These different forms can be separated and visualized using agarose (B213101) gel electrophoresis. researchgate.net The conversion of the supercoiled form to other forms provides clear evidence of DNA-damaging activity. researchgate.net This method is effective for detecting DNA strand breaks caused by the compound itself or by reactive oxygen species generated during its metabolic activation. icr.ac.uk

For compounds like this compound, these models are essential for investigating whether the parent compound or its metabolites can form DNA adducts. The parent compound of benzo[a]pyrene is known to form covalent adducts with DNA, particularly with deoxyguanosine, after being metabolically activated to benzo[a]pyrene diol epoxide (BPDE). nih.govnih.govmdpi.com Studies with purified DNA can be designed to identify the formation of such adducts, often requiring metabolic activation systems (like microsomes) to be included in the incubation mixture. nih.gov

Table 2: Overview of DNA Interaction Models

ModelMethodologyInformation GainedRelevance for this compound
Purified DNA (e.g., CT-DNA) Spectroscopic analysis (UV-Vis, Fluorescence) following incubation with the test compound. acs.orgBinding affinity (Kb), potential binding mode (intercalation, groove binding). acs.orgQuantifies the direct binding potential of the parent compound or its metabolites to DNA.
Plasmid DNA (e.g., pBR322) Agarose gel electrophoresis to detect changes in plasmid conformation (supercoiled to open circular or linear). researchgate.netDetection of single- and double-strand DNA breaks. researchgate.neticr.ac.ukAssesses the ability of the compound to cause DNA strand cleavage, a significant form of DNA damage.
DNA Adduct Analysis Incubation of DNA with the compound and a metabolic activation system (e.g., microsomes), followed by analysis (e.g., HPLC, Mass Spectrometry). nih.govIdentification and quantification of specific covalent adducts formed between the chemical and DNA bases. nih.govnih.govDetermines if metabolic activation leads to the formation of stable DNA adducts, a key initiating event in chemical carcinogenesis. mdpi.com

Enzyme Activity Assays for Metabolic Pathway Characterization (e.g., EROD assay)

Characterizing the specific enzymes involved in the metabolism of this compound is key to understanding its biological activity. Specific enzyme activity assays are used to identify which metabolic pathways are induced or inhibited by the compound and which enzymes are responsible for its biotransformation.

The 7-ethoxyresorufin-O-deethylase (EROD) assay is a widely used and highly specific method for measuring the catalytic activity of Cytochrome P450 1A (CYP1A) enzymes, particularly CYP1A1 and CYP1A2. nih.govresearchgate.net These enzymes are known to be centrally involved in the metabolic activation of polycyclic aromatic hydrocarbons like benzo[a]pyrene. mdpi.comresearchgate.net The assay measures the conversion of the substrate 7-ethoxyresorufin (B15458) to the highly fluorescent product resorufin. An increase in EROD activity in cells or microsomal preparations treated with this compound would suggest that the compound is an inducer of CYP1A enzymes. nih.gov This could imply an enhanced rate of its own metabolism or the metabolism of other xenobiotics.

Given the structure of this compound, assays for N-acetyltransferase (NAT) activity are also highly relevant. nih.gov NAT enzymes catalyze the transfer of an acetyl group, and they are involved in both the activation and deactivation of aromatic amines. louisville.edu An in vitro assay using cell lysates or purified NAT enzymes (NAT1 or NAT2) could determine if this compound can be deacetylated back to its corresponding amine, a critical step that could precede further metabolic activation on the aromatic rings. nih.govlouisville.edu

Furthermore, assays for Phase II conjugation enzymes are important for characterizing detoxification pathways. For example, UDP-glucuronosyltransferase (UGT) activity can be measured using substrates like 4-methylumbelliferone. xenotech.com These assays would help determine if metabolites of this compound, such as hydroxylated forms, are efficiently conjugated and prepared for excretion.

Table 3: Key Enzyme Assays for Metabolic Characterization

AssayTarget Enzyme(s)Substrate Example(s)Significance for this compound Research
EROD Assay Cytochrome P450 1A1/1A2 (CYP1A1/1A2). nih.govresearchgate.net7-ethoxyresorufin. nih.govDetermines if the compound induces or is a substrate for CYP1A enzymes, which are critical for the metabolic activation of PAHs. mdpi.com
N-Acetyltransferase Assay N-acetyltransferase 1 and 2 (NAT1, NAT2). nih.govlouisville.edup-aminobenzoic acid, Benzidine. nih.govInvestigates whether the compound undergoes deacetylation, a potentially crucial step in its metabolic fate and biological activity. louisville.edu
UGT Assay UDP-glucuronosyltransferases (UGTs). xenotech.com4-methylumbelliferone. xenotech.comAssesses the potential for detoxification of hydroxylated metabolites via glucuronide conjugation. xenotech.com
GST Assay Glutathione (B108866) S-transferases (GSTs). mdpi.com1-chloro-2,4-dinitrobenzene (CDNB).Evaluates the role of glutathione conjugation in the detoxification of reactive epoxide metabolites. mdpi.com

Advanced Analytical and Computational Approaches in N Benzo a Pyren 4 Ylacetamide Research

Spectroscopic Techniques for Characterizing Biomolecular Interactions

Spectroscopic methods are indispensable tools for probing the interactions between small molecules like N-benzo[a]pyren-4-ylacetamide and biomacromolecules such as DNA. These techniques provide insights into binding modes, affinity, and the structural perturbations induced by such interactions.

UV-Vis Spectroscopy for Binding Affinity

UV-Vis spectroscopy is a fundamental technique used to detect the formation of a complex between a molecule and DNA and to determine the binding affinity. When a small molecule interacts with DNA, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and bathochromic (red) or hypsochromic (blue) shifts in the maximum wavelength of absorption (λmax), are indicative of an interaction.

Table 1: Representative DNA Binding Constants of Aromatic Compounds Determined by UV-Vis Spectroscopy

CompoundBinding Constant (Kb) (M⁻¹)Observed Spectral ChangeReference
Pyrimidine Derivative 10a7.75 × 10⁵Hyperchromism acs.org
Pyrimidine Derivative 10f9.18 × 10⁵Hyperchromism acs.org
Acridine Derivatives0.68 × 10⁵ to 2.10 × 10⁵Hypochromism (>25%) cdc.gov

Fluorescence Spectroscopy for Intercalation and Adduct Formation

Fluorescence spectroscopy is a highly sensitive technique for studying the interaction of fluorescent molecules like this compound with DNA. The intrinsic fluorescence of the benzo[a]pyrene (B130552) moiety allows for direct observation of binding events. Intercalation into the DNA double helix typically leads to a quenching of the fluorescence intensity and can cause a red shift in the emission maximum. nih.gov

Competitive displacement assays using a known DNA intercalator like ethidium (B1194527) bromide (EB) are also commonly employed. In this assay, the fluorescence of an EB-DNA complex is quenched upon the addition of a compound that displaces EB from the DNA, providing evidence for an intercalative binding mode. mdpi.com The quenching can be described by the Stern-Volmer equation, and the nature of the quenching (static or dynamic) can provide further information about the interaction. For benzo[a]pyrene interacting with DNA, static quenching has been observed, with a maximum quenching rate of 27.89%. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure Elucidation

For benzo[a]pyrene-derived adducts, NMR studies have been instrumental in determining the conformation of the polycyclic aromatic hydrocarbon moiety relative to the DNA base pairs, such as whether it resides in the minor or major groove. thermofisher.com These studies have shown that different conformations can exist, which may have implications for the biological consequences of the adduct. thermofisher.com While specific NMR data for this compound adducts are not available, the methodologies developed for other benzo[a]pyrene adducts would be directly applicable.

Mass Spectrometry-Based Metabolomics and Adductomics

Mass spectrometry (MS) is a cornerstone of metabolomics and adductomics, providing unparalleled sensitivity and specificity for the identification and quantification of metabolites and DNA adducts. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) allows for the detection of specific mass-to-charge ratios corresponding to the parent compound and its modified forms.

In the context of benzo[a]pyrene, LC-MS/MS methods have been developed to identify a wide range of conjugated metabolites in biological samples, such as glucuronide, sulfate, and glutathione (B108866) conjugates. nih.gov Adductomics studies utilize MS to screen for and identify DNA adducts, often by detecting the neutral loss of the deoxyribose moiety during fragmentation. This approach has been successfully used to characterize adducts of benzo[a]pyrene diol epoxide (BPDE). nih.gov The application of these techniques to this compound would enable the comprehensive profiling of its metabolic fate and its capacity to form DNA adducts.

Chromatographic Techniques for Metabolite and Adduct Separation and Quantification (e.g., HPLC, TLC 32P-postlabeling)

Chromatographic techniques are essential for the separation and quantification of complex mixtures of metabolites and DNA adducts. High-performance liquid chromatography (HPLC), often coupled with fluorescence or mass spectrometry detection, is the workhorse for these analyses. nih.govresearchgate.net Reversed-phase HPLC is commonly used to separate benzo[a]pyrene metabolites and their adducts based on their hydrophobicity. nih.gov

The ³²P-postlabeling assay is an extremely sensitive method for detecting DNA adducts, capable of detecting as few as one adduct per 10⁹ to 10¹⁰ nucleotides. researchgate.net This technique involves the enzymatic digestion of DNA to mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) to the adducted nucleotides. The labeled adducts are then separated by thin-layer chromatography (TLC) and quantified by their radioactivity. This method has been extensively used to analyze DNA adducts formed from benzo[a]pyrene in various in vitro and in vivo systems. nih.gov

Table 2: Chromatographic Methods for the Analysis of Benzo[a]pyrene Derivatives

TechniqueApplicationDetection MethodReference
HPLCSeparation of benzo[a]pyrene metabolites and protein adductsFluorescence researchgate.net
Ion-Pair HPLCSeparation of conjugated metabolites (glucuronide, sulfate, GSH)Radioactivity/MS nih.gov
TLC ³²P-postlabelingDetection and quantification of DNA adductsAutoradiography/Phosphorimaging researchgate.netnih.gov

Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry provide powerful in silico tools to complement experimental studies of biomolecular interactions. These methods can predict the three-dimensional structures of DNA adducts, calculate binding energies, and simulate the dynamic behavior of these complexes.

For benzo[a]pyrene-DNA adducts, molecular modeling has been used to investigate the conformational preferences of the adduct within the DNA double helix. thermofisher.com These studies have revealed that the pyrene (B120774) moiety can adopt different orientations, which may influence the efficiency of DNA repair and the likelihood of mutagenesis. thermofisher.com Molecular docking simulations can predict the preferred binding site and orientation of a ligand within a protein or DNA, while molecular dynamics simulations can provide insights into the stability and conformational changes of the complex over time. mdpi.com Such computational approaches would be invaluable for predicting the structural and energetic aspects of this compound's interaction with DNA and for rationalizing experimental observations.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. By calculating the electron density, DFT can determine a molecule's properties, including its geometry, reaction energies, and electronic distribution, which are fundamental to understanding its reactivity. fudutsinma.edu.ng The theory is computationally more feasible than traditional wavefunction-based methods, making it suitable for larger and more complex systems.

Molecular Docking for Protein-Ligand and DNA-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). researchgate.net This method is crucial for understanding the molecular basis of a compound's biological effects. The process involves generating various ligand conformations within the receptor's binding site and scoring them based on their binding affinity, often expressed in kcal/mol. mdpi.commedicine.dp.ua

In research on the parent compound, benzo[a]pyrene (B[a]P), molecular docking has been used to identify potential human protein targets. mdpi.comresearchgate.net These studies reveal that B[a]P exhibits strong binding affinities with several proteins, primarily through hydrophobic and π-stacking interactions. mdpi.comresearchgate.net Such analyses can identify key amino acid residues involved in the interaction and predict how the compound might modulate the protein's function. mdpi.com Similarly, docking studies are employed to investigate interactions with DNA, identifying binding modes such as groove binding or intercalation and the types of forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. acs.org Although specific docking data for this compound is sparse, the methodology used for B[a]P provides a clear framework for how its interactions with biological macromolecules could be investigated.

Table 1: Example of Molecular Docking Data for Benzo[a]pyrene (B[a]P) with Human Protein Targets This table is based on findings for the parent compound, Benzo[a]pyrene, to illustrate the type of data generated from molecular docking studies.

Protein TargetPDB CodeBinding Affinity (kcal/mol)Primary Interaction Types
Oxysterol receptor LXR-beta1P8D-12.7Hydrophobic, π-stacking mdpi.com
Heat shock protein HSP90-beta3NMQ-11.7Hydrophobic, π-stacking mdpi.com
AKT1--Hydrophobic, π-stacking mdpi.comresearchgate.net
HSP90α--Hydrophobic, π-stacking mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. biointerfaceresearch.com By developing a predictive model, QSAR can be used to estimate the activity of new or untested compounds, guiding the synthesis and selection of molecules with desired properties. biointerfaceresearch.comnih.gov

The process involves calculating molecular descriptors (e.g., electronic, thermodynamic, topological) for a series of compounds with known activities. biointerfaceresearch.com Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (NN), are then used to build a model that correlates these descriptors with the observed activity. biointerfaceresearch.com The predictive power of the QSAR model is assessed through internal and external validation. biointerfaceresearch.com While no specific QSAR models for this compound were identified in the search results, the technique is widely applied to various classes of compounds, including inhibitors of enzymes like 4-Hydroxyphenylpyruvate dioxygenase and carbonic anhydrase. biointerfaceresearch.comnih.gov For a compound like this compound, a QSAR study could be designed to predict its mutagenic potential based on the activities of related polycyclic aromatic hydrocarbons and their derivatives. plos.org

Gene Expression Profiling for Pathway Analysis (e.g., Microarrays, RT-qPCR, RNA-Seq)

Gene expression profiling techniques are used to measure the activity of thousands of genes at once, creating a global picture of cellular function in response to a particular stimulus. These methods are critical for identifying the biological pathways affected by a chemical compound.

Microarrays: This technology uses a solid surface with attached DNA probes to measure the abundance of mRNA transcripts in a sample. Studies on benzo[a]pyrene (B[a]P) have used microarrays to analyze gene expression changes in various human cell lines, including T lymphocytes and lung cancer cells. nih.govnih.gov These analyses have identified numerous up- and down-regulated genes, providing insights into B[a]P's mechanisms of action. nih.govnih.gov

Reverse Transcription Quantitative PCR (RT-qPCR): RT-qPCR is a highly sensitive technique used to detect and quantify mRNA levels for specific genes. scirp.orggenedata.com It is often used to validate the results obtained from broader screening methods like microarrays or RNA-Seq. nih.govmdpi.com For accurate results, normalization using stable reference genes is crucial. nih.govmdpi.com In B[a]P research, RT-qPCR has confirmed the differential expression of genes involved in metabolism (e.g., CYP1A1, CYP1B1) and immune response. nih.gov

RNA-Sequencing (RNA-Seq): RNA-Seq is a high-throughput sequencing technology that provides a comprehensive and precise measurement of the transcriptome. f1000research.comrna-seqblog.com It can identify differentially expressed genes, novel transcripts, and alternative splicing events. RNA-Seq studies on cells treated with B[a]P have revealed significant alterations in gene expression profiles and have been used to construct regulatory networks, such as competing endogenous RNA (ceRNA) networks, to understand the complex interplay between different RNA species. mdpi.comnih.govnih.gov

Table 2: Examples of Genes Differentially Regulated by Benzo[a]pyrene (B[a]P) Identified through Gene Expression Profiling This table summarizes findings for the parent compound, Benzo[a]pyrene, to illustrate the data generated by these techniques.

GeneCell TypeRegulationTechniqueAssociated Pathway/Function
CYP1A1Human T lymphocytesUp-regulatedMicroarray, RT-qPCRXenobiotic Metabolism nih.gov
CYP1B1Human T lymphocytesUp-regulatedMicroarray, RT-qPCRXenobiotic Metabolism nih.gov
IFI44LHuman T lymphocytesDown-regulatedMicroarray, RT-qPCRInterferon-induced protein nih.gov
MX1Human T lymphocytesDown-regulatedMicroarray, RT-qPCRInterferon-induced protein nih.gov
CXCR4Human SH-SY5Y cellsModulatedRNA-SeqNeuronal differentiation, Neurogenesis mdpi.com
GAP43Human SH-SY5Y cellsModulatedRNA-SeqNeuronal differentiation, Neurogenesis mdpi.com

Proteomics Approaches for Enzyme and Protein Modulation

Proteomics is the large-scale study of proteins, particularly their structures and functions. nih.gov High-throughput proteomics has become a powerful tool for understanding the mechanisms of toxicity and for identifying biomarkers of exposure to chemicals like B[a]P. nih.gov Using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), researchers can identify and quantify thousands of proteins in a biological sample.

Studies on the effects of B[a]P have used proteomics to analyze changes in the proteome of various cell types, such as human colon cancer cells (Caco-2). nih.gov These analyses have identified differentially expressed proteins (DEPs) involved in critical cellular processes. nih.gov For example, proteomics can reveal the modulation of metabolic enzymes, such as those in the mercapturic acid pathway (e.g., Glutathione Transferases, GSTs), which are crucial for the detoxification of xenobiotics. tandfonline.com It can also show changes in proteins related to cell cycle progression, apoptosis, and oxidative stress. nih.gov While specific proteomics data for this compound is not available, the approaches used for B[a]P demonstrate how protein-level responses, including the modulation of key enzymes and signaling proteins, can be comprehensively mapped.

Q & A

Q. What are the optimal synthetic routes for N-benzo[a]pyren-4-ylacetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of polycyclic aromatic acetamides like this compound typically involves coupling benzo[a]pyrene derivatives with acetylating agents. For example, alkylation or acylation reactions under phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TEBABr) in dichloromethane (DCM) can enhance reactivity . Monitoring via gas chromatography (GC) or thin-layer chromatography (TLC) is critical to track intermediate formation . Purification via column chromatography using hexane/ethyl acetate gradients ensures high purity (>95%) .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine multiple analytical techniques:
  • 1H/13C NMR for confirming proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm and acetamide carbonyl at ~δ 170 ppm) .
  • X-ray crystallography to resolve hydrogen-bonding networks, such as intramolecular interactions stabilizing the planar benzo[a]pyrene core .
  • High-resolution mass spectrometry (HRMS) for exact mass validation (e.g., m/z calculated for C₂₂H₁₅NO: 309.1154) .

Q. What preliminary bioactivity assays are suitable for evaluating this compound?

  • Methodological Answer : Screen for antimicrobial activity using agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. For plant-growth regulation, test seed germination rates and root/shoot elongation in Arabidopsis thaliana at concentrations of 10–100 µM .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., cytochrome P450 1A1, PDB: 3HKC) to assess binding affinity. Validate predictions with molecular dynamics (MD) simulations (50 ns trajectories) to analyze stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in reported bioactivity data for polycyclic acetamides?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols:
  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
  • Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to compare dose-response curves across studies .
  • Replicate experiments under controlled oxygen levels (e.g., hypoxia vs. normoxia) to assess metabolic stability .

Q. How does substituent modification on the benzo[a]pyrene core alter the compound’s physicochemical properties?

  • Methodological Answer : Introduce electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups at the 4-position of the acetamide moiety. Measure changes via:
  • LogP values (shake-flask method) to assess lipophilicity.
  • UV-Vis spectroscopy (λmax shifts) to study π-π* transitions in the aromatic system .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability (>250°C for unmodified derivatives) .

Q. What advanced techniques optimize reaction scalability for this compound?

  • Methodological Answer : Transition from batch to flow chemistry for improved heat and mass transfer. Use microreactors with immobilized catalysts (e.g., Pd/C for deprotection steps) to achieve >80% yield at 100-mg scale. Monitor in-line via FTIR for real-time reaction profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.